3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound of interest, 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione, is a derivative of the quinazoline class, which is known for its potential pharmacological properties. The quinazoline nucleus is a fused heterocyclic system that has been the focus of various synthetic efforts due to its presence in compounds with significant biological activity. The compound is likely to have been synthesized as part of a study into novel therapeutic agents, particularly given the interest in piperazine and quinazoline derivatives as anti-cancer agents, as seen in the research on 4-piperazinylquinoline derivatives .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the condensation of aminoquinazolinones with other heterocyclic systems, as demonstrated in the synthesis of unsymmetrical 3,3'-biquinazoline-2,2'-diones . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar strategy involving the condensation of a quinazoline derivative with a piperazine-containing moiety was employed. The presence of a bromo substituent suggests a halogenation step, possibly using reagents such as N-bromosuccinimide (NBS), which is known to be used in the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones .
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are of interest in medicinal chemistry. The piperazine ring is a common feature in drug molecules due to its ability to interact with biological targets. The acetylphenyl group may contribute to hydrophobic interactions, while the bromoquinazoline moiety could be involved in further chemical modifications or play a role in the biological activity of the compound. The presence of multiple heteroatoms within the structure suggests potential for varied chemical reactivity and interactions with biological macromolecules.
Chemical Reactions Analysis
The bromo substituent on the quinazoline ring of the compound suggests potential for further chemical transformations, such as Suzuki coupling reactions or nucleophilic substitution. The acetyl group on the phenyl ring could be subject to hydrolysis or reduction reactions, depending on the conditions. The piperazine moiety could engage in reactions typical of secondary amines, such as alkylation or acylation. The overall reactivity of the compound would be influenced by the presence of these functional groups and the steric and electronic effects they impart.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature, given the structural complexity and the presence of multiple aromatic rings. The solubility of the compound would depend on the nature of the substituents and the overall polarity of the molecule. The presence of the bromo group could increase the compound's density compared to non-halogenated analogs. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the quinazoline and piperazine rings, as well as the potential for intramolecular hydrogen bonding.
Scientific Research Applications
Anticancer Properties
Researchers have synthesized and evaluated a novel class of 4-piperazinylquinoline derivatives based on the isatin scaffold, exhibiting cytotoxic effects on human breast tumor cell lines. These compounds demonstrated significant efficacy in inducing apoptosis in cancer cells, notably without affecting non-cancer cells, highlighting their potential as anti-breast cancer agents (Solomon et al., 2010). Similarly, another study synthesized a series of compounds with the piperazine and triphenyl derivatives, which displayed notable inhibition of K-562 cell proliferation and induction of erythroid differentiation, suggesting their potential in leukemia treatment (Saab et al., 2013).
Photodynamic Therapy and Fluorescence Imaging
Novel piperazine substituted naphthalimide compounds have been synthesized and showed properties characteristic of pH probes, making them potentially useful for fluorescence imaging in biomedical research. The photo-induced electron transfer (PET) process from the alkylated amine donor to the naphthalimide moiety in these compounds suggests potential applications in photodynamic therapy and imaging (Gan et al., 2003).
Hemostatic Activity
A study synthesized new 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and evaluated their influence on the blood coagulation system. The findings revealed compounds with high hemostatic activity and low acute toxicity, providing insights into the structure-pharmacological effect relationship of these compounds (Pulina et al., 2017).
Molecular Docking and Structural Analysis
Arylpiperazine derivatives with demonstrated antitumor activity were synthesized, crystallized, and analyzed, revealing π-π interactions and halogen interactions in their packing modes. This study provides insights into the molecular structures of these compounds, offering a basis for further drug development and optimization (Zhou et al., 2017).
Mechanism of Action
Target of action
Compounds with a piperazine moiety are known to interact with various receptors, including dopamine, serotonin, and adrenergic receptors . The specific target would depend on the other functional groups present in the molecule.
Mode of action
The interaction with the target receptor usually involves the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and Van der Waals interactions) between the compound and specific amino acids within the receptor .
Biochemical pathways
The activation or inhibition of the target receptor can trigger a cascade of biochemical reactions, leading to changes in cellular function. The exact pathways would depend on the specific receptor that the compound targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a piperazine ring might influence its absorption and distribution .
Result of action
The molecular and cellular effects would depend on the specific biochemical pathways that the compound affects. This could range from changes in neurotransmitter levels (if the compound targets neurotransmitter receptors) to alterations in cell growth (if the compound targets growth factor receptors) .
Action environment
Various environmental factors can influence the action of the compound. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with the target receptor. Additionally, the presence of other molecules (like proteins or lipids) can influence the compound’s bioavailability .
properties
IUPAC Name |
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O4/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-9,15H,2-3,10-14H2,1H3,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIGFZNDXLGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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